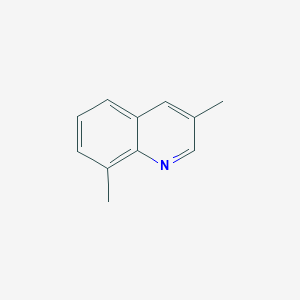

3,8-Dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRUXVJOLNAHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560769 | |

| Record name | 3,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-29-5 | |

| Record name | 3,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20668-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinolines in Organic Synthesis and Medicinal Chemistry Research

The quinoline (B57606) moiety is a privileged scaffold in drug discovery and a versatile building block in organic synthesis. researchgate.netorientjchem.org As nitrogen-containing fused bicyclic heterocycles, quinolines are found in numerous natural products, most notably over 500 alkaloids from the Rutaceae plant family. frontiersin.orgconnectjournals.com The structural uniqueness of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the pharmacological profiles of its derivatives. frontiersin.orgresearchgate.net This adaptability has led to the development of a broad spectrum of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgtandfonline.com

In organic synthesis, quinolines serve as important intermediates and ligands. researchgate.net Their chemical nature as a weak tertiary base, capable of undergoing both electrophilic and nucleophilic substitution reactions, makes them highly versatile. orientjchem.org The development of efficient synthetic methodologies, including classical methods like the Conard-Limpach synthesis and modern metal nanoparticle-catalyzed reactions, has further expanded their utility. frontiersin.orgorientjchem.org These methods allow for the precise introduction of various functional groups, which is crucial for creating novel compounds with enhanced efficacy and target selectivity. researchgate.net

Overview of Dimethylquinoline Isomers in Academic Inquiry

Isomers, compounds with the same molecular formula but different structural arrangements, are fundamental to chemistry, and their study is particularly crucial in pharmacology and materials science. nih.govlibretexts.org Dimethylquinoline isomers, with the chemical formula C₁₁H₁₁N, present a clear example of how the positional variation of two methyl groups on the quinoline (B57606) framework can lead to distinct chemical and physical properties.

Academic research has explored various dimethylquinoline isomers, with comparative studies revealing that the substitution pattern significantly influences properties such as fragmentation behavior in mass spectrometry. vulcanchem.com The specific placement of the methyl groups affects the electron distribution within the aromatic system, thereby influencing the compound's reactivity, basicity, and potential biological interactions. For instance, research has been conducted on isomers such as 3,5-dimethylquinoline, 3,7-dimethylquinoline, 4,8-dimethylquinoline, and 6,8-dimethylquinoline, among others. google.comhmdb.ca The investigation into these isomers helps to build a comprehensive understanding of the structure-activity relationships within the quinoline class of compounds.

Table 1: Selected Dimethylquinoline Isomers and Related Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| 3,8-Dimethylquinoline | 20668-29-5 | C₁₁H₁₁N | The primary subject of this article. aobchem.com |

| 3,5-Dimethylquinoline | Not specified | C₁₁H₁₁N | Studied in syntheses alongside other isomers. google.com |

| 3,7-Dimethylquinoline | Not specified | C₁₁H₁₁N | Investigated in synthetic methodology studies. google.com |

| 4,8-Dimethylquinoline | Not available | C₁₁H₁₁N | Identified as a compound found in tea. hmdb.ca |

| 6,8-Dimethylquinoline | Not specified | C₁₁H₁₁N | Included in studies on quinoline base synthesis. google.com |

| 2,6-Dimethylquinoline | 90936-26-8 (hydrobromide) | C₁₁H₁₁N | Subject of comparative studies. vulcanchem.com |

| 2-Chloro-3,8-dimethylquinoline | 108097-04-7 | C₁₁H₁₀ClN | A chlorinated derivative. cymitquimica.com |

| 4-Chloro-3,8-dimethylquinoline | 39593-12-9 | C₁₁H₁₀ClN | A chlorinated derivative. accelachem.com |

| 7,8-Dimethylquinoline-3-carboxylic acid | 71082-60-5 | C₁₂H₁₁NO₂ | A carboxylic acid derivative used in proteomics research. scbt.com |

This table is for illustrative purposes and does not represent an exhaustive list of all known isomers or derivatives.

Specific Research Focus: 3,8 Dimethylquinoline and Its Synthetic Accessibility

Classical and Catalyst-Assisted Annulation Reactions for Quinoline (B57606) Ring Formation

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, have been refined over the years to improve yields, regioselectivity, and reaction conditions. These classical annulation reactions remain fundamental in the synthesis of dimethylquinoline systems.

Modified Skraup-Type Reactions for this compound Scaffolds

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net However, the traditional Skraup reaction can be harsh and sometimes violent. researchgate.net Modifications have been developed to create milder reaction conditions and improve yields.

One significant modification involves replacing sulfuric acid with phosphoric acid and using a lower reaction temperature, around 100°C. gfschemicals.com In this adaptation, arsenic acid often serves as the oxidizing agent, and acrolein is used instead of glycerol. gfschemicals.com For the synthesis of substituted quinolines, such as 3,4-dimethylquinoline, a substituted α,β-unsaturated ketone like 4-hydroxy-3-methyl-2-butanone (B1265462) can be employed in place of glycerol. gfschemicals.com

A robust improvement on the Skraup-Doebner-Von Miller reaction utilizes acrolein diethyl acetal (B89532) as a three-carbon annulation partner with various aniline (B41778) substrates. This method proceeds in a monophasic, organic solvent-free medium and provides moderate to good yields of the corresponding quinoline products. researchgate.net The reaction mechanism involves the in-situ hydrolysis of acrolein diethyl acetal to form a protonated acrolein or an oxocarbenium ion, which then reacts with the aniline through a series of steps including dehydrative ring closure and oxidative aromatization. researchgate.net

These modified Skraup-type reactions offer more controlled and efficient pathways to synthesize specific quinoline derivatives, including those with dimethyl substitutions.

Friedländer Synthesis and Adaptations for Dimethylquinoline Systems

The Friedländer synthesis, first described by Paul Friedländer in 1882, is another cornerstone in quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base. derpharmachemica.com This method is highly versatile for producing polysubstituted quinolines. researchgate.net

Numerous modifications have been developed to enhance the efficiency of the Friedländer reaction. These include the use of various catalysts such as:

Bases like potassium hydroxide (B78521) (KOH). derpharmachemica.com

Brønsted acids like sulfamic acid and p-toluenesulfonic acid. derpharmachemica.com

Lewis acids such as zinc chloride (ZnCl₂), bismuth(III) triflate (Bi(OTf)₃), and tin(II) chloride (SnCl₂). derpharmachemica.com

Heterogeneous solid acid nano-catalysts like montmorillonite (B579905) K-10 and nano-crystalline sulfated zirconia, which offer advantages like milder conditions, shorter reaction times, and catalyst reusability. researchgate.net

For instance, the synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate can be achieved by reacting 2-aminoacetophenone (B1585202) with ethyl acetoacetate (B1235776) using uranyl acetate (B1210297) dihydrate as a catalyst in refluxing ethanol (B145695). derpharmachemica.com This method boasts excellent product yields, short reaction times, and an easy work-up procedure. derpharmachemica.com The catalyst in this system has also demonstrated reusability for several consecutive runs. derpharmachemica.com

Metal-Catalyzed Coupling and Cyclization Approaches

Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate the construction of complex organic molecules. Palladium, rhodium, and manganese-based catalysts have proven particularly effective in the synthesis of quinoline derivatives, offering high efficiency and selectivity.

Palladium-Catalyzed Cyclization in the Synthesis of this compound Derivatives

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of quinoline synthesis, palladium catalysis enables various cyclization strategies. One notable method involves the intramolecular cyclization of allenes, which can be generated in situ from propargylic compounds. chim.it Palladium(0) can initiate this process through oxidative addition to a propargylic compound, leading to an allenic palladium intermediate that subsequently cyclizes to form the heterocyclic ring. chim.it

A facile synthesis of 1,2-dihydroquinolines has been developed from Morita-Baylis-Hillman (MBH) alcohols via a palladium-catalyzed intramolecular aryl amination followed by an allylic amination pathway. nih.gov The reaction of o-bromo substituted MBH alcohols with various amines in the presence of a Pd(PPh₃)₂Cl₂/DPPP catalyst system affords the corresponding dihydroquinolines in high yields. nih.gov

Furthermore, palladium(II) acetate has been used to catalyze the intramolecular Heck reaction of 1-bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives. researchgate.net This reaction proceeds via an 8-endo-trig cyclization to form eight-membered dibenzoxocine compounds, showcasing the versatility of palladium catalysis in constructing diverse heterocyclic frameworks. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cyclization Reactions

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Morita-Baylis-Hillman Alcohols and Amines | Pd(PPh₃)₂Cl₂/DPPP | 1,2-Dihydroquinolines | Up to 95% | nih.gov |

| 1-Bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives | Pd(OAc)₂ | Dibenzoxocine compounds | - | researchgate.net |

| Propargylic compounds | Pd(0) species | Heterocycles via allene (B1206475) intermediates | - | chim.it |

Rhodium-Catalyzed Routes to Substituted 3,8-Dimethylquinolines

Rhodium catalysts have emerged as highly effective for various cycloaddition and C-H activation reactions, providing novel pathways to substituted quinolines. For example, rhodium(I) catalyzes the annulative rearrangement of bicyclo[1.1.0]butane-linked heterocycles, which can be synthesized from 8-isocyanatoquinoline. nih.gov This process leads to the formation of unprecedented bridged heterocyclic scaffolds with high regioselectivity. nih.gov

Rhodium-catalyzed [5 + 1 + 2] cycloaddition of yne-3-acyloxy-1,4-enynes (YACEs) and carbon monoxide is another innovative method for constructing complex carbocycles. pku.edu.cn While not directly forming a simple quinoline, this methodology demonstrates the power of rhodium catalysis in building complex molecular architectures that could be precursors or analogues of highly substituted quinolines.

A highly efficient synthesis of planar chiral ferrocene-based pyridine (B92270) derivatives has been developed via Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides, achieving good yields and excellent enantioselectivity. chemsoc.org.cn This C-H arylation strategy highlights the potential for rhodium catalysis in the targeted functionalization of heterocyclic systems.

Table 2: Rhodium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Annulative Rearrangement | Bicyclo[1.1.0]butane-linked heterocycles | Rh(I) complex | Bridged heterocycles | High regioselectivity | nih.gov |

| C-H Arylation | Pyridylferrocenes and aryl halides | Rh(I) complex with TADDOL-derived ligand | Planar chiral ferrocene-based pyridines | Excellent enantioselectivity | chemsoc.org.cn |

| [5 + 1 + 2] Cycloaddition | Yne-3-acyloxy-1,4-enynes and CO | [Rh(CO)₂Cl]₂ | 5/8 fused scaffold | Synthesis of eight-membered carbocycles | pku.edu.cn |

Manganese(II) Complex-Mediated Synthesis of N-Heterocycles including Quinolines

In recent years, there has been a growing interest in using earth-abundant and less toxic metals for catalysis. Manganese has shown significant promise in this area. A simple, phosphine-free, and inexpensive catalytic system based on a manganese(II) complex has been developed for the synthesis of various important N-heterocycles, including quinolines, from amino alcohols and ketones. acs.orgorganic-chemistry.orgnih.gov

This method utilizes readily available Mn(II) precursors and avoids the need for expensive and air-sensitive phosphine-based ligands. organic-chemistry.org The reaction proceeds via a metal-ligand cooperative mechanism, which has been supported by control experiments, kinetic studies, and DFT calculations. acs.orgresearchgate.net This catalytic system has demonstrated high efficiency and selectivity, producing the desired N-heterocycles in good to excellent yields under optimized conditions. organic-chemistry.org The practical applicability of this methodology has been shown through the synthesis of biologically active natural products and the large-scale synthesis of N-heterocycles, offering a sustainable and economical approach. organic-chemistry.org

Microwave-Assisted Organic Synthesis of this compound Precursors

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technology utilizes the efficient heat transfer from dielectric heating, which depends on the ability of reagents or solvents to absorb microwave energy. The key benefits include dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.

The Friedländer annulation, a fundamental reaction for quinoline synthesis involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is particularly amenable to microwave irradiation. For the synthesis of precursors to this compound, such as the reaction between 2-aminoacetophenone and a suitable ketone, microwave assistance can reduce reaction times from several hours or even days to mere minutes.

A study optimizing the Friedländer synthesis demonstrated that using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C allowed for the construction of the quinoline scaffold in as little as 5 minutes in excellent yields. Current time information in Bangalore, IN.wikipedia.org This approach is a significant improvement over traditional methods that often require high temperatures or strong, hazardous acids and long reaction periods. Current time information in Bangalore, IN.wikipedia.org The efficiency of MAOS makes it an attractive, green chemistry approach for the rapid generation of quinoline libraries. Current time information in Bangalore, IN.

Table 1: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | 5 - 15 minutes |

| Catalyst/Solvent | Strong acids (H₂SO₄), organic solvents | Neat acetic acid, ionic liquids |

| Temperature | Often high (reflux) | 160 °C (controlled) |

| Yield | Poor to modest | Good to excellent |

| Work-up | Often tedious | Simple and rapid |

This table presents a generalized comparison based on findings from studies on Friedländer quinoline synthesis. Current time information in Bangalore, IN.wikipedia.org

Oxidative Condensation Strategies for Dimethylquinoline Derivatives

Oxidative condensation represents a modern and efficient strategy for constructing quinoline rings, often proceeding under milder conditions than classical methods. These reactions typically involve the in-situ generation of a reactive intermediate which then undergoes cyclization.

One prominent strategy is the oxidative dimerization of 2-methylquinoline (B7769805) derivatives. This reaction can be promoted by a base such as potassium tert-butoxide (KOtBu) using molecular oxygen as the terminal oxidant. fluorochem.co.uk The mechanism is thought to involve the oxidation of the 2-methyl group to a quinoline-2-carboxaldehyde intermediate. fluorochem.co.ukrsc.org This aldehyde then undergoes a condensation reaction with a second molecule of the starting methylquinoline to form the final product. fluorochem.co.uk This one-pot approach avoids the separate synthesis and isolation of potentially unstable aldehyde intermediates. rsc.org

Another advanced method is the visible-light-induced oxidative cyclization of aromatic enamines. google.com This photoredox-catalyzed process can be achieved under mild conditions, often at room temperature, using air or molecular oxygen as the oxidant. This technique offers an eco-friendly pathway to highly substituted quinolines with good functional group tolerance. google.com While not explicitly documented for this compound itself, these strategies are broadly applicable to the synthesis of functionalized dimethylquinoline derivatives.

Table 2: Overview of Oxidative Condensation Strategies

| Method | Key Reagents/Conditions | Intermediate | Advantages |

|---|---|---|---|

| Oxidative Dimerization | 2-Methylquinoline, KOtBu, O₂ (air) | Quinoline-2-carboxaldehyde | One-pot, avoids isolation of aldehyde |

| Photoredox Cyclization | Aromatic enamine, visible light, photocatalyst, O₂ (air) | Enamine radical cation | Mild conditions, eco-friendly, good functional group tolerance |

This table summarizes general principles of oxidative strategies for quinoline synthesis. fluorochem.co.ukrsc.orggoogle.com

Derivatization from Precursors and Intermediates

The synthesis of specifically substituted dimethylquinolines often requires multi-step sequences starting from carefully chosen precursors. The following sections detail the preparation of key derivatives.

The synthesis of 2-amino-5-chloro-3,8-dimethylquinoline hydrochloride can be envisioned through established quinoline formation reactions. A plausible route is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acid catalysis. wikipedia.org

For this specific target, the reaction would likely start from 4-chloro-2,5-dimethylaniline . This aniline precursor would be reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and aromatization to yield the desired 2-amino-5-chloro-3,8-dimethylquinoline, which is then isolated as its hydrochloride salt.

The Friedländer synthesis is a direct and efficient method for preparing this compound. nih.gov The reaction involves the condensation of an appropriately substituted 2-aminoaryl ketone with an active methylene (B1212753) compound, in this case, a β-keto ester.

The synthesis commences with 2-amino-5-bromoacetophenone and ethyl acetoacetate . The condensation is typically carried out in a suitable solvent such as ethanol and can be catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine). nih.gov The reaction proceeds via the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to afford the final product, ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate. rsc.orgsigmaaldrich.comnih.gov

This compound can be synthesized effectively using the Vilsmeier-Haack reaction. nih.govorganic-chemistry.org This reaction formylates an activated aromatic ring and induces cyclization in a one-pot procedure. The synthesis starts from N-(2,3-dimethylphenyl)acetamide .

The Vilsmeier reagent is first prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperatures (e.g., 273 K). The N-(2,3-dimethylphenyl)acetamide is then added to this reagent, and the mixture is heated, typically for several hours (e.g., 15 hours at 353 K), to effect the chlorination, formylation, and cyclization cascade. nih.govorganic-chemistry.org The reaction is quenched by pouring the mixture onto ice, which precipitates the solid product. The crude product can then be purified by recrystallization. nih.govorganic-chemistry.org

Table 3: Reaction Parameters for the Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095)

| Reactant/Reagent | Molar Ratio/Amount | Function |

|---|---|---|

| N-(2,3-dimethylphenyl)acetamide | 1.0 eq | Starting Material |

| N,N-dimethylformamide (DMF) | 3.0 eq | Vilsmeier Reagent Component |

| Phosphorus oxychloride (POCl₃) | 7.0 eq | Vilsmeier Reagent Component |

| Condition | Value | |

| Temperature | 353 K (80 °C) | |

| Time | 15 hours | |

| Work-up | Poured onto ice, filtration |

Data sourced from the experimental procedure reported in crystallographic studies. nih.govorganic-chemistry.org

The Friedländer synthesis can be rendered more environmentally friendly and efficient by employing heterogeneous solid acid catalysts. These catalysts, such as Montmorillonite K-10 clay, zeolites, and nano-crystalline sulfated zirconia (SZ), offer significant advantages including ease of separation, recyclability, and operation under milder conditions. nih.gov

The regioselective synthesis of this compound would involve the condensation of 2-amino-3-methylacetophenone with acetone . The solid acid catalyst facilitates the condensation and subsequent cyclodehydration. Studies using 2-aminoarylketones and various carbonyl compounds have shown that these catalysts exhibit high activity. For instance, reactions carried out in ethanol under reflux with a catalytic amount of zeolite or sulfated zirconia can proceed to completion in a few hours, affording high yields of the quinoline product. nih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic efficiency.

Table 4: Performance of Solid Acid Catalysts in Friedländer Synthesis

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Montmorillonite K-10 | Ethanol | 4.5 | 75 |

| Zeolite (H-ZSM-5) | Ethanol | 3.5 | 83 |

| Sulfated Zirconia (SZ) | Ethanol | 2.5 | 89 |

| None | Ethanol | 12.0 | No Product |

Data adapted from a model reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline structure behaves similarly to both benzene (B151609) and pyridine, allowing for both electrophilic and nucleophilic substitution reactions. The positions of these reactions on the this compound ring are dictated by the directing effects of the nitrogen atom and the methyl groups.

Halogenation of quinoline derivatives is a key method for creating intermediates for further synthesis. For 8-substituted quinolines, electrophilic halogenation often occurs at the C5 and C7 positions of the carbocyclic ring. cutm.ac.inrsc.org A metal-free protocol using trihaloisocyanuric acid as the halogen source allows for the C5–H halogenation of various 8-substituted quinoline derivatives under ambient, open-air conditions. rsc.org This method is highly economical and tolerates a wide range of functional groups. rsc.org

For instance, the reaction of 8-substituted quinolines with N-halosuccinimides (NCS, NBS, NIS) in the presence of an acid catalyst can lead to regioselective halogenation. The specific products and their yields are dependent on the reaction conditions and the nature of the substituent at the 8-position.

Amination reactions on the quinoline ring can be achieved through various pathways. Direct amination of quinoline N-oxides can be performed via C-H bond activation under mild conditions, often catalyzed by copper. mdpi.com Another approach is the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient nitroquinolines. mdpi.comresearchgate.net This reaction can sometimes compete with the aromatic nucleophilic substitution of a halogen (SNAr). mdpi.com

Halogenated quinoline derivatives are valuable precursors for introducing a variety of functional groups through nucleophilic substitution. A chlorine atom on the quinoline ring, particularly at the 2- or 4-position, is susceptible to nucleophilic attack. smolecule.comconnectjournals.com For example, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline can be synthesized and subsequently reacted with various aromatic amines to yield substituted 2-aminoquinoline (B145021) derivatives. connectjournals.com These reactions typically proceed by heating the chlorinated quinoline with the amine nucleophile. connectjournals.com

The reactivity of halogenated quinolines allows for the synthesis of diverse derivatives. For example, nucleophiles such as amines or alcohols can react with compounds like 3,4-dichloro-6,8-dimethylquinoline (B597993) to form substituted products. evitachem.com

Table 1: Examples of Nucleophilic Substitution on Halogenated Quinoline Derivatives This table is illustrative and based on general quinoline reactivity; specific data for the this compound isomer may vary.

| Halogenated Precursor | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| 2-Chloro-7,8-dimethylquinoline derivative | Aromatic Amine (e.g., Aniline) | 2-Anilino-7,8-dimethylquinoline derivative | Heating |

| 4-Chloro-7,8-dimethylquinoline derivative | Aliphatic Amine (e.g., Propylamine) | 4-Propylamino-7,8-dimethylquinoline derivative | Base catalysis |

| 2-Chloro-3-chloromethyl-6,8-dimethylquinoline | Thiol (e.g., Ethanethiol) | Substituted thioether derivative | Basic conditions |

Oxidation and Reduction Chemistry of this compound

The quinoline ring system can undergo both oxidation at the nitrogen atom and reduction of the heterocyclic or carbocyclic ring, leading to a variety of important synthetic intermediates.

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. smolecule.comsmolecule.comevitachem.com Common oxidizing agents for this transformation include hydrogen peroxide, peracids like meta-chloroperbenzoic acid (m-CPBA), or potassium permanganate. smolecule.comevitachem.com However, the presence of a methyl group at the 8-position can sterically hinder the approach of the oxidizing agent to the nitrogen atom. cdnsciencepub.com Research has shown that treating this compound with hydrogen peroxide in glacial acetic acid did not result in the formation of the corresponding N-oxide, a phenomenon also observed with other 8-methyl-substituted quinolines. cdnsciencepub.com Despite this steric hindrance, alternative methods, such as using m-CPBA, have been successfully employed for the N-oxidation of other substituted quinolines like 2,3-dimethylquinoline. unilag.edu.ng

The quinoline ring can be reduced to form tetrahydroquinoline derivatives. evitachem.com This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon or using chemical reducing agents such as lithium aluminum hydride or sodium borohydride. smolecule.comsmolecule.comevitachem.com

Recent advancements have focused on developing more selective and environmentally friendly reduction methods. A metal-free approach using hydrosilanes with a B(C₆F₅)₃ catalyst enables the hydrogenative reduction of substituted quinolines to tetrahydroquinolines. thieme-connect.comorganic-chemistry.org This method is effective for a broad range of quinoline derivatives and proceeds via a 1,4-addition of the hydrosilane followed by hydrogenation. thieme-connect.comorganic-chemistry.org Additionally, robust iron-based catalysts have been developed for the selective hydrogenation of various quinoline derivatives to 1,2,3,4-tetrahydroquinolines, showing high selectivity even in the presence of other reducible functional groups like halogens or esters. rsc.orgnih.gov

The regioselectivity of the reduction (i.e., whether the pyridine or benzene ring is reduced) can be controlled by the choice of catalyst. While many methods selectively reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinolines, specific ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic ring of 8-substituted quinolines to give 5,6,7,8-tetrahydroquinolines. dicp.ac.cn

Table 2: Selected Methods for the Reduction of Substituted Quinolines This table presents general methodologies applicable to the quinoline scaffold.

| Reagent/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | Tetrahydroquinoline | Classic catalytic hydrogenation. | evitachem.com |

| Hydrosilane / B(C₆F₅)₃ | Tetrahydroquinoline | Metal-free, mild conditions. | thieme-connect.comorganic-chemistry.org |

| Heterogeneous Iron Catalyst / H₂ | 1,2,3,4-Tetrahydroquinoline | Robust, recyclable, tolerates functional groups. | rsc.orgnih.gov |

| Ru(η³-methallyl)₂(cod)–PhTRAP / H₂ | 5,6,7,8-Tetrahydroquinoline | Selective reduction of the carbocyclic ring. | dicp.ac.cn |

Condensation and Annulation Reactions of this compound Intermediates

Intermediates derived from this compound are valuable building blocks in condensation and annulation reactions to construct more complex heterocyclic systems. For example, the Combes reaction, which involves the condensation of an aniline with a β-diketone, is a classic method for quinoline synthesis and can be adapted to use substituted anilines to produce specific quinoline derivatives. researchgate.net

The Friedländer annulation is another powerful method, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. smolecule.com A modified, metal-free Friedländer annulation can be achieved through a one-pot cascade coupling of a 2-aminobenzyl alcohol with an alcohol in the open atmosphere, proceeding through in situ oxidation. rsc.org

Furthermore, annulation reactions can be used to build additional rings onto the quinoline framework. For instance, 7,8-dimethylquinoline-2,4-diol can be cyclized with chloroacetaldehyde (B151913) to form a furo[3,2-c]quinoline (B8618731) system. connectjournals.com This furoquinoline can then be further functionalized. connectjournals.com These types of reactions demonstrate how the this compound core can be elaborated into diverse, polycyclic structures. connectjournals.comacs.org

Formation of Schiff Bases from Dimethylquinoline Carbaldehydes

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of compounds synthesized through the condensation of a primary amine with a carbonyl compound. scispace.comresearchgate.net In the context of the this compound framework, the synthesis of Schiff bases typically begins with a carbaldehyde derivative of the parent heterocycle.

A key precursor, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde, can be synthesized and subsequently used to form novel Schiff bases. The formation reaction involves the condensation of this aldehyde with an appropriate primary amine, such as 3-(5-methyl-1H-tetrazol-1-yl)benzenamine. wjpls.org This reaction creates a new carbon-nitrogen double bond, linking the dimethylquinoline core to another aromatic or heterocyclic moiety. wjpls.org The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. researchgate.net This intermediate then undergoes dehydration, often facilitated by acid catalysis or heat, to yield the stable imine product. researchgate.net

The reaction conditions for Schiff base synthesis can be varied. While some preparations involve refluxing the reactants in a solvent like ethanol, potentially with a few drops of an acid catalyst like glacial acetic acid, other methods have been developed to be more environmentally benign. bepls.comderpharmachemica.com These can include solvent-free reactions or the use of unconventional energy sources like microwave or infrared irradiation. researchgate.net

Table 1: Synthesis of a Schiff Base from a Dimethylquinoline Carbaldehyde Derivative

| Starting Aldehyde | Reacting Amine | Product | Reference |

|---|

The resulting Schiff bases are not only important synthetic intermediates but also serve as multidentate ligands capable of coordinating with various metal ions to form metal complexes. scispace.combepls.com

Cyclization Reactions to Fused Heterocyclic Systems (e.g., indoloquinolines, benzonaphthyridines)

The rigid core of this compound is an excellent starting point for building more complex, fused polycyclic systems. Through strategic cyclization reactions, derivatives like indoloquinolines and benzonaphthyridines can be synthesized. These fused systems are of significant interest due to their presence in natural products and their potential biological activities. researchgate.netarkat-usa.org

A common strategy begins with a functionalized dimethylquinoline, such as 4-chloro-2,8-dimethylquinoline. researchgate.net This starting material can undergo nucleophilic substitution with various heteroaromatic amines, like 6-aminobenzothiazole, under neat conditions at elevated temperatures to yield N-heteroaryl-2,8-dimethylquinolin-4-amine intermediates. researchgate.net These intermediates are then subjected to intramolecular cyclization to form the final fused products. researchgate.net

Formation of Indoloquinolines: Palladium-catalyzed intramolecular C-H arylation is a powerful method for constructing indoloquinoline skeletons. The N-heteroaryl-2,8-dimethylquinolin-4-amine intermediates can be cyclized using a catalyst system such as Palladium(II) acetate (Pd(OAc)₂) with a base like cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) at high temperatures. researchgate.net This reaction forges a new carbon-carbon bond between the quinoline ring and the tethered aromatic amine, leading to the formation of a fused five-membered indole (B1671886) ring. researchgate.net

Formation of Benzonaphthyridines: Alternatively, the intermediates can be cyclized under acidic conditions to yield benzonaphthyridine structures. researchgate.net For instance, reacting an aminothiazole-substituted dimethylquinoline with thiophen-2-carboxylic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures can induce a cyclization reaction to form a thiophene-substituted benzonaphthyridine. researchgate.net In a different approach, reacting 2-chloro-4,8-dimethylquinoline (B1347593) with an aminobenzophenone can lead to the formation of dibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridines. arkat-usa.org

Table 2: Selected Cyclization Reactions of 2,8-Dimethylquinoline Derivatives

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-6-yl)-2,8-dimethylquinolin-4-amine | Pd(OAc)₂, Cs₂CO₃, TBAB, DMF, 120 °C | Indoloquinoline | researchgate.net |

| 4-((5-aminothiazol-2-yl)thio)-2,8-dimethylquinoline | Thiophen-2-carboxylic acid, PPA, 110 °C | Benzonaphthyridine | researchgate.net |

These cyclization strategies demonstrate the utility of the dimethylquinoline scaffold in accessing a diverse range of complex heterocyclic compounds. researchgate.netarkat-usa.orguss.cl

Cascade Sulfonylation/Cyclization Reactions involving Dimethylquinoline Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway for constructing complex molecules in a single synthetic operation by forming multiple chemical bonds. nih.gov The integration of a sulfonylation step with a cyclization cascade provides a powerful tool for synthesizing sulfone-containing heterocyclic compounds. bohrium.com While specific examples starting directly from this compound are not prevalent, the principles can be applied to appropriately functionalized dimethylquinoline scaffolds.

These reactions are often initiated by the generation of a sulfonyl radical. researchgate.netrsc.org This radical can be produced from various stable precursors, such as sodium sulfinates or sulfonyl chlorides, under visible-light-induced, metal-catalyzed, or metal-free conditions. bohrium.comresearchgate.netrsc.org The generated sulfonyl radical then adds to an unsaturated bond (e.g., an alkyne or a cyano group) within the quinoline substrate, triggering a subsequent intramolecular cyclization to form a new ring fused to the quinoline core. bohrium.commdpi.com

For example, an iron(II)-catalyzed three-component cascade reaction has been developed to synthesize sulfonylated quinolino-quinazolinones. bohrium.com This process involves the reaction of an isocyanide, an azide, and a sulfonylating agent. A plausible adaptation for a dimethylquinoline system would involve a substrate like 2-(2-isocyanophenyl)-3,8-dimethylquinoline reacting with a source of the sulfonyl group. The reaction proceeds via a radical pathway, involving sulfonylation and subsequent cyclization to build the fused quinazolinone ring system. bohrium.com

Another strategy involves the visible-light-induced cascade sulfonylation/cyclization of N-propargylanilines to produce 3-sulfonylated quinolines. researchgate.netmdpi.com An N-propargyl derivative of a 2,5-dimethylaniline (B45416) could foreseeably undergo such a copper-catalyzed electrophilic cyclization with a sodium sulfinate to yield a 3-sulfonyl-5,8-dimethylquinoline.

Table 3: Representative Cascade Sulfonylation/Cyclization Methodologies

| Reaction Type | Key Reagents | General Product | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cascade | Isocyanides, Azides, Sulfonylating agent | Sulfonylated Quinolino-quinazolinones | Radical sulfonylation followed by cyclization | bohrium.com |

| Visible-Light-Induced Cyclization | N-propargylanilines, Sodium sulfinates, Photocatalyst | 3-Sulfonylquinolines | Sulfonyl radical generation and electrophilic cyclization | researchgate.netmdpi.com |

These advanced, atom-economical methods allow for the direct incorporation of sulfonyl groups while simultaneously constructing complex polycyclic frameworks based on the quinoline scaffold. researchgate.netrsc.org

Functional Group Interconversions and Modulations (e.g., ester hydrolysis, carboxylic acid transformations)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk On the this compound scaffold, FGIs are crucial for modulating the properties of the molecule and for preparing derivatives for further elaboration. The hydrolysis of esters and subsequent transformations of the resulting carboxylic acids are particularly important.

Ester Hydrolysis: An ester derivative, such as a methyl or ethyl ester of a dimethylquinoline carboxylic acid, can be hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org This reaction, known as saponification when carried out under basic conditions, involves heating the ester with an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.orglibretexts.org The reaction is typically irreversible and proceeds to completion, yielding the carboxylate salt and an alcohol. libretexts.org Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid. Alternatively, acid-catalyzed hydrolysis can be performed by heating the ester with an excess of water and a strong acid catalyst, though this reaction is often reversible. libretexts.orglibretexts.org

For instance, a hypothetical ethyl 4,8-dimethylquinoline-3-carboxylate could be converted to 4,8-dimethylquinoline-3-carboxylic acid via this process.

Carboxylic Acid Transformations: The carboxylic acid group is a highly versatile functional handle. princeton.edu 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid and 4,8-dimethylquinoline-3-carboxylic acid serve as examples of how this group can be used for further derivatization. smolecule.com

Esterification: The carboxylic acid can be converted back into an ester by reacting it with an alcohol under acidic conditions (Fischer esterification).

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This usually requires activating the carboxylic acid first, for example, by converting it to an acyl chloride or using standard peptide coupling reagents.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

These transformations allow for the introduction of a wide array of functionalities onto the dimethylquinoline core, significantly expanding its chemical diversity.

Table 4: Key Functional Group Interconversions for Dimethylquinoline Derivatives

| Starting Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ester (-COOR) | Basic Hydrolysis (Saponification) | NaOH (aq), Heat | Carboxylate Salt (-COO⁻Na⁺) | libretexts.orglibretexts.org |

| Carboxylate Salt (-COO⁻) | Acidification | HCl (aq) | Carboxylic Acid (-COOH) | libretexts.org |

| Carboxylic Acid (-COOH) | Esterification | R'OH, H⁺ catalyst, Heat | Ester (-COOR') |

Coordination Chemistry and Organometallic Applications of 3,8 Dimethylquinoline Ligands

Design and Synthesis of 3,8-Dimethylquinoline-Derived Ligands

The design of ligands derived from this compound is strategically driven by the desire to create specific coordination environments around a metal center. The methyl groups at the 3- and 8-positions introduce steric bulk, which can influence the geometry of the resulting metal complexes and, consequently, their reactivity and selectivity in catalytic processes. The synthesis of these ligands typically involves multi-step organic reactions to introduce coordinating moieties at various positions on the quinoline (B57606) core.

A common approach involves the functionalization of the 2-position of the this compound scaffold. For instance, the synthesis of 2-(3,8-dimethylquinolin-2-yl)phenol derivatives can be achieved through established synthetic routes, creating a bidentate ligand with a nitrogen and an oxygen donor atom. The synthesis of such ligands allows for the systematic modification of the electronic and steric properties of the ligand, which is crucial for optimizing its performance in catalytic applications.

Complexation with Transition Metals (e.g., Palladium, Iridium, Silver)

Ligands derived from this compound readily form stable complexes with a variety of transition metals, including palladium, iridium, and silver. The complexation reactions are typically carried out by reacting the ligand with a suitable metal precursor in an appropriate solvent.

Palladium Complexes: The reaction of this compound-derived ligands with palladium(II) precursors, such as palladium(II) chloride or palladium(II) acetate (B1210297), yields square planar palladium complexes. The nitrogen atom of the quinoline ring and another donor atom from the ligand chelate to the palladium center. The steric hindrance from the methyl groups on the quinoline can influence the coordination geometry and the stability of the resulting complex.

Iridium Complexes: Iridium complexes of this compound-derived ligands are of interest for their potential applications in catalysis and photophysics. The synthesis of these complexes often involves the reaction of the ligand with an iridium(III) precursor, such as iridium(III) chloride hydrate. The resulting complexes typically adopt an octahedral geometry, with the this compound derivative acting as a bidentate or tridentate ligand.

Silver Complexes: Silver(I) ions are known for their flexible coordination geometries, leading to the formation of diverse structures, including coordination polymers. The complexation of this compound-based ligands with silver(I) salts, such as silver(I) nitrate (B79036) or silver(I) tetrafluoroborate, can result in the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. The structure of the final product is influenced by factors such as the ligand-to-metal ratio, the counter-anion, and the solvent used for crystallization.

Structural Characterization of Metal-3,8-Dimethylquinoline Complexes

For palladium(II) complexes with bidentate this compound ligands, a distorted square planar geometry is commonly observed. The distortion from an ideal square planar geometry can be attributed to the steric strain imposed by the methyl groups on the quinoline ring and the bite angle of the chelating ligand.

In the case of iridium(III) complexes, an octahedral coordination environment is typical. The this compound ligand, along with other ancillary ligands, occupies the coordination sites around the iridium center. The specific arrangement of the ligands (e.g., facial or meridional) can be determined from the crystal structure.

The structural characterization of silver(I) complexes reveals a wider range of coordination numbers and geometries, from linear to tetrahedral and beyond. The formation of coordination polymers is a common feature in the solid-state structures of silver(I) complexes with bridging this compound-derived ligands.

| Metal | Typical Geometry | Key Structural Features |

| Palladium(II) | Distorted Square Planar | Influence of steric hindrance from methyl groups on ligand conformation. |

| Iridium(III) | Octahedral | Can exhibit facial or meridional isomerism depending on the ligand design. |

| Silver(I) | Variable (Linear, Trigonal, Tetrahedral) | Prone to forming coordination polymers with bridging ligands. |

Catalytic Activity of this compound Coordination Complexes in Organic Transformations

The unique steric and electronic properties of this compound-based ligands make their metal complexes promising candidates for various catalytic applications in organic synthesis.

Cross-Dehydrogenative Coupling Reactions

Palladium-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. researchgate.netmdpi.com While specific studies on this compound complexes in CDC are limited, related quinoline-based ligands have shown promise in facilitating these transformations. researchgate.netmdpi.com The steric bulk of the this compound ligand could potentially enhance the selectivity of CDC reactions by directing the catalytic activity to less sterically hindered C-H bonds. Palladium complexes bearing these ligands are being explored for their potential to catalyze the coupling of two different C-H bonds, offering an atom-economical approach to complex molecule synthesis. researchgate.netmdpi.com

Aerobic Benzylic C-H Acetoxylation

The selective oxidation of C-H bonds to C-O bonds is a valuable transformation in organic synthesis. Palladium complexes have been shown to be effective catalysts for the aerobic acetoxylation of benzylic C-H bonds. Research on the closely related 8-methylquinoline (B175542) has demonstrated that palladium(II) complexes can catalyze the aerobic oxidative C-H acetoxylation of the methyl group. osti.govresearchgate.net The reaction is believed to proceed through a C-H activation step, which is often rate-limiting. osti.gov The electronic properties of the quinoline ligand and the chelate ring size of the palladium complex are crucial factors influencing the catalytic activity. osti.gov It is anticipated that palladium complexes of this compound would exhibit similar catalytic activity, with the additional methyl group potentially influencing the reaction's regioselectivity and efficiency.

Regioselective Catalysis

The steric and electronic environment created by the this compound ligand can be exploited to achieve high regioselectivity in catalytic reactions. The bulky methyl groups can block certain coordination sites on the metal, thereby directing the substrate to bind in a specific orientation and leading to the preferential formation of one constitutional isomer over others.

For instance, in palladium-catalyzed C-H functionalization reactions, the this compound ligand can act as a directing group, guiding the catalyst to a specific C-H bond in the substrate. nih.govmdpi.com This approach allows for the selective functionalization of otherwise unreactive C-H bonds, providing access to a wide range of valuable organic molecules. nih.govmdpi.com Similarly, in iridium-catalyzed reactions, the ligand framework can control the regiochemical outcome of transformations such as hydroboration or dehydrogenation. researchgate.netacs.org The development of chiral this compound-derived ligands also holds promise for enantioselective catalysis.

| Reaction Type | Metal Catalyst | Role of this compound Ligand | Potential Outcome |

| Cross-Dehydrogenative Coupling | Palladium | Steric hindrance and electronic tuning | Enhanced regioselectivity |

| Aerobic Benzylic C-H Acetoxylation | Palladium | Directing group and electronic modification | Efficient and selective C-O bond formation |

| Regioselective C-H Functionalization | Palladium, Iridium | Steric directing group | High regiocontrol in C-H activation |

Spectroscopic and Structural Elucidation of 3,8 Dimethylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of 3,8-dimethylquinoline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The protons of the two methyl groups (at positions 3 and 8) would produce distinct singlet peaks in the upfield region, generally between 2.3 and 2.8 ppm. The exact chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions on the quinoline (B57606) core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm. oregonstate.edu Quaternary carbons, such as C8a and C4a involved in the ring fusion and those bearing the methyl groups (C3 and C8), can also be identified, although their signals are often weaker. The methyl carbons are expected to appear much further upfield, typically between 15 and 25 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Example Derivative Data (2-ethyl-3,8-dimethylquinoline)¹ rsc.org |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | 7.31 - 7.76 |

| ¹H | Methyl (Ar-CH₃) | 2.3 - 2.8 | 2.44 (3-Me), 2.79 (8-Me) |

| ¹³C | Aromatic (Ar-C) | 120 - 150 | 124.61 - 145.60 |

| ¹³C | Methyl (Ar-CH₃) | 15 - 25 | 17.82 (8-Me), 19.00 (3-Me) |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structural features. vscht.czlibretexts.org

Key expected absorptions include:

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: Bands corresponding to the methyl groups appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

Aromatic C=C and C=N Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region, which are characteristic of the quinoline ring system.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings result in strong bands in the fingerprint region (650-900 cm⁻¹), the positions of which are diagnostic of the substitution pattern.

While a specific spectrum for this compound is not available, the gas-phase IR spectrum for the related isomer 2,8-dimethylquinoline shows characteristic absorptions in these expected regions. nist.gov Studies on other quinoline derivatives further confirm these general vibrational assignments. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | Aromatic C-H | 3000 - 3100 | Medium-Weak |

| Stretching | Methyl C-H | 2850 - 2975 | Medium |

| Stretching | Aromatic C=C / C=N | 1400 - 1650 | Medium-Strong |

| Bending (Out-of-Plane) | Aromatic C-H | 650 - 900 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₁N), High-Resolution Mass Spectrometry (HRMS) can determine its exact mass with high precision, allowing for the unambiguous confirmation of its elemental formula. The fragmentation of dimethylquinolines upon electron ionization (EI) typically follows predictable pathways. cdnsciencepub.commcmaster.ca The molecular ion (M⁺˙) is expected to be prominent. Key fragmentation steps include the loss of a hydrogen radical to form a stable [M-H]⁺ ion and the loss of a methyl radical (˙CH₃) to form an [M-CH₃]⁺ ion. cdnsciencepub.com Subsequent fragmentation often involves the expulsion of a neutral molecule of hydrogen cyanide (HCN) from these initial fragments. cdnsciencepub.com

| Ion/Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 157 |

| [M-H]⁺ | Loss of a hydrogen radical | 156 |

| [M-CH₃]⁺ | Loss of a methyl radical | 142 |

| [M-H-HCN]⁺ | Loss of H followed by HCN | 129 |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorptions in the UV region due to π → π* transitions of the conjugated system. nih.gov The absorption spectrum of the quinoline core typically shows principal bands around 316 nm. nih.gov The addition of methyl groups, as in this compound, is expected to cause small shifts (typically bathochromic, to longer wavelengths) in the absorption maxima.

Many quinoline derivatives are also known to be fluorescent, meaning they re-emit absorbed UV radiation as visible light. nih.govmdpi.com The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. nih.govmdpi.com This property makes quinoline derivatives useful as molecular probes and sensors. nih.gov While general principles are well-established for quinoline derivatives, specific experimental absorption and fluorescence data for this compound were not located in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. To perform this analysis, a high-quality single crystal of the compound is required. The crystal diffracts an X-ray beam, and the resulting diffraction pattern is used to calculate a model of the electron density, from which the atomic positions are determined.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported to date. cam.ac.uk The determination of its crystal structure would provide valuable benchmark data for understanding the solid-state properties of this and related quinoline derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. For this compound, with the molecular formula C₁₁H₁₁N, the theoretical elemental composition can be calculated based on its atomic weights. This analytical method is crucial for verifying the purity and confirming the empirical formula of a newly synthesized sample, as the experimental results must match the theoretical values within a narrow margin of error.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 84.04 |

| Hydrogen | H | 7.05 |

| Nitrogen | N | 8.91 |

Computational and Theoretical Studies on 3,8 Dimethylquinoline Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and reactivity of quinoline (B57606) derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

DFT calculations are instrumental in predicting the energetic and spectroscopic properties of 3,8-Dimethylquinoline. Theoretical studies on related dimethylquinolines have demonstrated the utility of methods like B3LYP with basis sets such as 6-31G* for assigning bands in experimentally observed infrared spectra. nih.gov For large molecules like dimethylquinolines, a scaled force field method can be more effective in achieving accurate assignment of fundamental vibrational modes. nih.gov

Theoretical calculations can also predict other spectroscopic features, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common approach to simulate electronic transitions. scirp.orgscirp.org For quinoline itself, TD-DFT calculations have been used to determine absorption wavelengths and oscillator strengths, providing insights into the nature of its electronic transitions. scirp.orgscirp.org

Table 1: Predicted Spectroscopic Data for a Representative Dimethylquinoline System

| Property | Predicted Value | Method |

|---|---|---|

| Major IR Frequencies (cm⁻¹) | ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, methyl), ~1600 (C=C stretch, aromatic) | B3LYP/6-31G* |

Note: These are representative values based on studies of similar quinoline derivatives and may vary for this compound.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. nih.govlibretexts.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. ajchem-a.com

For quinoline derivatives, DFT calculations can map the distribution of these orbitals. researchgate.net In many quinoline systems, the HOMO is often localized over the quinoline ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of reactivity. scirp.org

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for a Representative Dimethylquinoline System

| Parameter | Definition | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |

Note: These values are illustrative and based on calculations for similar heterocyclic systems.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules or a solvent environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time.

For quinoline derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes, revealing how these molecules interact with biological targets. nih.govnih.gov Such simulations can provide insights into the conformational changes of the ligand and the protein upon binding. mdpi.com Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for molecular recognition. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are built using a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models that can predict the biological activity of new analogues. nih.govmdpi.com These models can guide the design of more potent compounds by identifying which structural modifications are likely to enhance activity. nih.gov A wide range of descriptors, including topological, quantum chemical, and physicochemical parameters, can be employed in building robust QSAR/QSPR models for quinoline-based compounds. researchgate.net

Benchmarking of Computational Methods against Experimental Data

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, it is crucial to benchmark computational methods against reliable experimental data to validate their performance. aip.orgacs.org

For dimethylquinolines, a study comparing DFT-calculated infrared spectra with experimental gas-phase spectra has shown that while methods like B3LYP/6-31G* provide a good starting point, a scaled force field approach leads to a more accurate assignment of vibrational modes. nih.gov Such benchmarking studies are essential for establishing reliable computational protocols for a given class of molecules. researchgate.netrsc.orgmdpi.com The choice of the DFT functional, for instance, can significantly impact the predicted electronic properties, and its suitability should be assessed by comparison with experimental data or higher-level theoretical calculations where available. aip.org

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways.

Theoretical studies on the reactions of quinoline-based compounds have provided detailed mechanistic insights. For instance, DFT calculations have been used to investigate the reaction kinetics and mechanisms of quinoline-based herbicides with radicals, identifying the most reactive sites within the molecule. nih.gov Similarly, theoretical studies can rationalize the regioselectivity of reactions involving quinoline derivatives by analyzing factors such as atomic charges and Fukui indices. researchgate.net These computational investigations can help in understanding the observed product distributions and in predicting the outcome of new reactions.

Biological Activities and Mechanistic Research of 3,8 Dimethylquinoline Derivatives

Antimicrobial and Antibacterial Activity: Mechanistic Investigations

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives based on the dimethylquinoline structure have been synthesized and evaluated for their potential to combat microbial growth.

Inhibition of Bacterial Growth: In vitro Studies

In vitro screening of newly synthesized derivatives of 7,8-dimethylquinolines has demonstrated their potential as antibacterial agents. connectjournals.com Using a ditch-plate technique, various compounds were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhosa) bacteria. connectjournals.com

Several Schiff's bases and carboxamides derived from a 7,8-dimethylquinolin-2-ol core showed varied levels of activity. For instance, certain compounds exhibited moderate activity against Escherichia coli and Staphylococcus aureus. connectjournals.com Notably, one derivative demonstrated high activity against E. coli and moderate activity against S. aureus, highlighting the potential of this structural class. connectjournals.com The activity of these compounds is often concentration-dependent, with tests typically performed at concentrations of 2 and 5 mg/ml. connectjournals.com

| Bacterial Strain | Observed Activity of 7,8-Dimethylquinoline (B1340081) Derivatives | Source |

|---|---|---|

| Escherichia coli (Gram-negative) | Weak to High | connectjournals.com |

| Staphylococcus aureus (Gram-positive) | Weak to Moderate | connectjournals.com |

Proposed Mechanisms of Action: Membrane Disruption and Enzyme Inhibition

While specific mechanistic studies on 3,8-dimethylquinoline are limited, the antibacterial action of the broader quinoline (B57606) class is well-documented. A primary mechanism involves the inhibition of essential bacterial enzymes. Quinolone antibiotics, a related class, are known to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. researchgate.net This leads to the promotion of DNA cleavage within the DNA-enzyme complex, resulting in rapid bacterial cell death. researchgate.net

Another proposed mechanism for some quinoline derivatives is the inhibition of the FtsZ protein. nih.gov FtsZ is a key component in bacterial cell division, and its inhibition disrupts the formation of the division septum, leading to abnormal cell division and eventual cell death. nih.gov This is often achieved through the inhibition of the FtsZ protein's GTPase activity. nih.gov While these mechanisms are established for other quinoline scaffolds, they represent plausible pathways for the antimicrobial action of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies help to identify the chemical modifications that enhance antimicrobial potency.

Anticancer and Antiproliferative Activity: Molecular and Cellular Mechanisms

In addition to their antimicrobial properties, quinoline derivatives are being extensively investigated for their potential as anticancer agents. They have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HeLa, K562, A549)

Numerous studies have evaluated the in vitro antiproliferative effects of novel quinoline derivatives against a panel of human cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are commonly used to determine the cytotoxic potential of these compounds. Research has demonstrated that certain quinoline derivatives exhibit significant cytotoxic activity against breast (MCF-7), lung (A549), cervical (HeLa), and leukemia (K562) cancer cell lines. researchgate.netnih.govnih.gov

The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Some novel tetrahydroquinoline derivatives have shown potent cytotoxicity against A549 lung cancer cells. mostwiedzy.pl Similarly, other quinoline-based compounds have been identified as promising agents against MCF-7, HeLa, and A549 cell lines, with IC50 values indicating potent activity. researchgate.netnih.gov

| Cancer Cell Line | Cancer Type | Observed Activity of Quinoline Derivatives | Source |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxic effects observed | researchgate.netnih.gov |

| HeLa | Cervical Cancer | Cytotoxic effects observed | researchgate.netnih.gov |

| K562 | Leukemia | Cytotoxic effects observed | nih.gov |

| A549 | Lung Cancer | Potent cytotoxicity demonstrated | researchgate.netmostwiedzy.plnih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to trigger apoptosis in tumor cells. Quinoline derivatives have been shown to induce apoptotic cell death through various molecular pathways. This can involve the generation of reactive oxygen species (ROS), which causes cellular stress and disrupts the mitochondrial membrane potential. tuni.fi The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a critical step in the apoptotic process, leading to DNA fragmentation and cell death. tuni.fi Studies on certain quinoline derivatives have confirmed their ability to significantly increase the activity of these caspases. tuni.firesearchgate.net

Furthermore, these compounds can interfere with the cell cycle, preventing cancer cells from proliferating. Analysis has shown that some quinoline derivatives can cause cell cycle arrest, particularly at the G2/M phase. mostwiedzy.pl This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth. The induction of apoptosis and the ability to arrest the cell cycle are crucial mechanisms that contribute to the antiproliferative activity of these compounds. mostwiedzy.plmdpi.com

Interference with DNA Synthesis/Function (e.g., DNA Intercalation, Topoisomerase Inhibition)

Quinoline derivatives have been identified as potent agents that interfere with DNA synthesis and function through various mechanisms, including DNA intercalation and the inhibition of topoisomerase enzymes.

DNA Intercalation:

Certain quinoline derivatives have been specifically designed as DNA-intercalating agents for potential antitumor applications. A study focused on a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives demonstrated their ability to insert themselves between the base pairs of DNA. This intercalation was investigated using UV and fluorescent spectroscopy with calf thymus DNA (CT-DNA). The research found that, in general, benzo[h]quinolines exhibited a stronger interaction with DNA compared to their saturated tetrahydrobenzo[h]quinoline counterparts. Notably, one compound in the series was identified as having the most significant DNA intercalating effects. Computational docking studies further supported the potential of these compounds to interact with DNA as intercalating agents nih.gov.

Another study involving molecular modeling of phenylquinoline-8-carboxamide compounds also highlighted the importance of the substitution pattern on the quinoline ring for effective DNA intercalation. The 2-, 3-, and 6-phenyl derivatives were found to have high calculated binding energies, with the phenyl groups participating in stacking interactions with DNA base pairs. This theoretical data correlated well with experimental free energies and in vitro cytotoxic activity, suggesting a structure-activity relationship for DNA intercalation nih.gov.

Topoisomerase Inhibition:

DNA topoisomerases are crucial enzymes involved in managing the topological state of DNA, and their inhibition is a key mechanism for several anticancer drugs. Research has identified quinoline derivatives as effective topoisomerase inhibitors. In one study, 25 synthesized quinoline derivatives were identified as Topoisomerase I (Topo I) inhibitors. The most potent of these compounds were found to not only inhibit the enzyme but also to suppress the expression of inflammatory cytokines in lipopolysaccharide-stimulated cells and show efficacy in an animal model of psoriasis-like inflammation nih.gov. This suggests that the inhibition of Topo I by these quinoline derivatives may be a viable strategy for treating certain inflammatory conditions nih.gov.

Furthermore, a novel series of pyrazolo[4,3-f]quinoline derivatives has been designed and synthesized with the aim of inhibiting both Topoisomerase I and IIα. Several of these compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines, with GI50 values below 8 µM. One particular derivative showed a pattern of topoisomerase IIα inhibition equivalent to the well-known anticancer drug etoposide (B1684455) at a concentration of 100 µM nih.gov.

Interaction with Specific Enzymes or Receptors

The biological effects of quinoline derivatives are not limited to their interaction with DNA; they also exhibit inhibitory activity against a range of other enzymes and can modulate receptor functions.

Enzyme Inhibition: